molecular formula C9H11N5OS B12787978 2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-1-ethyl-3-methyl-6-thioxo- CAS No. 119294-01-8

2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-1-ethyl-3-methyl-6-thioxo-

Cat. No.: B12787978
CAS No.: 119294-01-8
M. Wt: 237.28 g/mol
InChI Key: TVGYNZCBZOOUBS-UHFFFAOYSA-N
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Description

2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-1-ethyl-3-methyl-6-thioxo- is a heterocyclic compound that belongs to the class of pyrimidotriazines This compound is characterized by its unique structure, which includes a fused pyrimidine and triazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-1-ethyl-3-methyl-6-thioxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrimidine derivative with a triazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-1-ethyl-3-methyl-6-thioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or alkyl halides under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-1-ethyl-3-methyl-6-thioxo- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-1-ethyl-3-methyl-6-thioxo- involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-1-ethyl-3-methyl-6-thioxo- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

119294-01-8

Molecular Formula

C9H11N5OS

Molecular Weight

237.28 g/mol

IUPAC Name

8-amino-1-ethyl-3-methyl-6-sulfanylidenepyrimido[1,6-b][1,2,4]triazin-2-one

InChI

InChI=1S/C9H11N5OS/c1-3-13-7-4-6(10)11-9(16)14(7)12-5(2)8(13)15/h4H,3H2,1-2H3,(H2,10,11,16)

InChI Key

TVGYNZCBZOOUBS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC(=NC(=S)N2N=C(C1=O)C)N

Origin of Product

United States

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